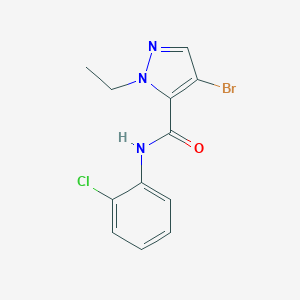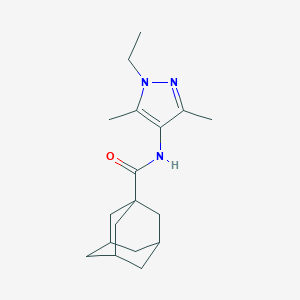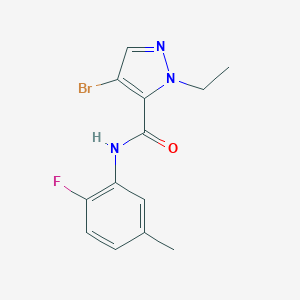![molecular formula C20H18ClNO4 B280245 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide. One potential direction is to study its efficacy in combination with other anticancer agents to enhance its therapeutic potential. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, studies can be conducted to improve its solubility and bioavailability, which can enhance its clinical application.
Conclusion:
In conclusion, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is a promising compound that has shown potential therapeutic applications in cancer therapy. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, and it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Despite its limitations, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide holds great promise for future research in cancer therapy and other diseases.
Synthesemethoden
The synthesis of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide involves the reaction of 5-[(3-chlorophenoxy)methyl]-2-furancarboxylic acid with 2-amino-5-methylphenol in the presence of a coupling agent. The resulting product is then treated with methoxyacetyl chloride to obtain 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C20H18ClNO4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-13-6-8-18(24-2)17(10-13)22-20(23)19-9-7-16(26-19)12-25-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
JTOQAXZSAUSNQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
